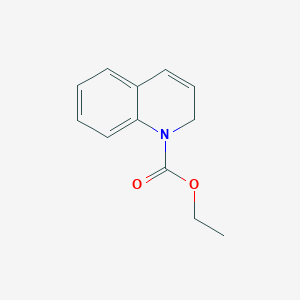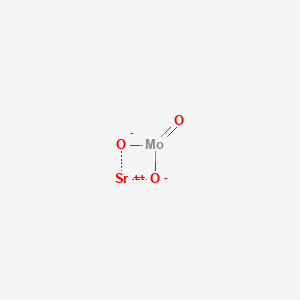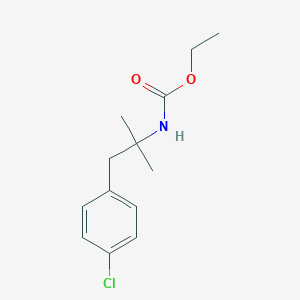
1(2H)-Quinolinecarboxylic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinecarboxylic acid, ethyl ester, also known as ethyl quinoline-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that is widely used as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester is not fully understood. However, studies have shown that it targets various enzymes and receptors in the body, leading to the inhibition of their activity. This results in the disruption of various cellular processes, leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester in lab experiments is its versatility. The compound can be easily modified to yield various derivatives, making it a valuable tool in drug discovery and development. However, one of the limitations of using the compound is its toxicity. High doses of the compound have been shown to be toxic to cells, making it important to use the compound in appropriate concentrations.
Direcciones Futuras
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has shown great potential in various fields, including drug discovery and development. Future research should focus on further elucidating the mechanism of action of the compound and its potential applications in various diseases. Additionally, the compound should be further optimized to reduce its toxicity and increase its efficacy.
Métodos De Síntesis
The synthesis of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester involves the reaction of 2-aminobenzoic acid with 1(2H)-Quinolinecarboxylic acid, ethyl ester chloroformate in the presence of a base. The resulting intermediate is then cyclized to form the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. The compound has been used as a building block in the synthesis of various compounds, including quinoline-based drugs.
Propiedades
Número CAS |
16322-14-8 |
|---|---|
Nombre del producto |
1(2H)-Quinolinecarboxylic acid, ethyl ester |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h3-8H,2,9H2,1H3 |
Clave InChI |
GZVVNAWGGPWOOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canónico |
CCOC(=O)N1CC=CC2=CC=CC=C21 |
Otros números CAS |
16322-14-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)



![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

